![molecular formula C9H17NO B3282886 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 7588-15-0](/img/structure/B3282886.png)
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
Vue d'ensemble
Description
3-Methyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This reduction can be achieved using sodium borohydride in a methanol solvent . Another method involves the use of a ruthenium complex as a catalyst for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic hydrogenation and reduction reactions in the presence of suitable catalysts and solvents is a plausible approach for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: Catalyzed by nitroxyl radicals such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form carbonyl compounds.
Reduction: Reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to form the corresponding alcohols.
Substitution: Reactions with reagents like sodium azide and potassium iodide to form azido and iodo derivatives.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) as a catalytic system.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide, potassium iodide, and triphenylphosphine.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: This compound.
Substitution: Azido and iodo derivatives.
Applications De Recherche Scientifique
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with various molecular targets. For example, it can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen atoms to substrates, leading to the formation of carbonyl compounds . The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 3-Substituted 3-azabicyclo[3.3.1]nonan-9-ols
Uniqueness
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9-position. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
3-methyl-3-azabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSORJFWHKEXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


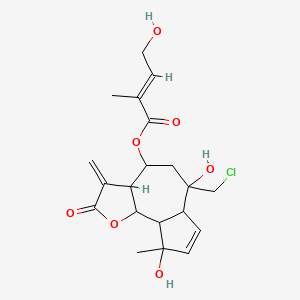
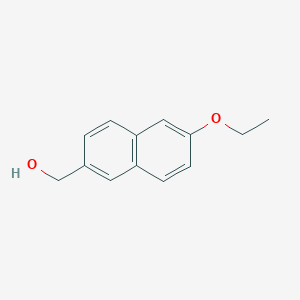
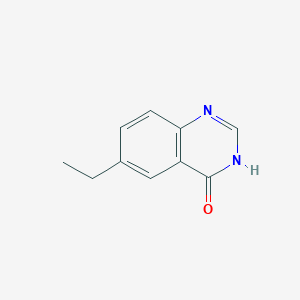
![1-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B3282816.png)
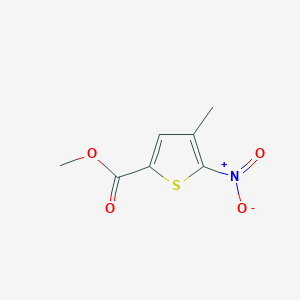

![Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]-](/img/structure/B3282840.png)

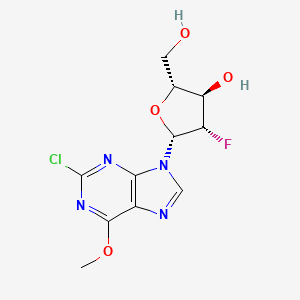
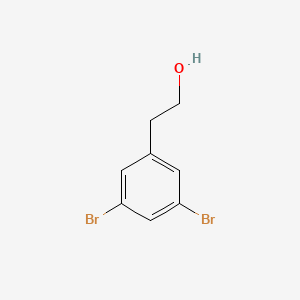
![(2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3282897.png)
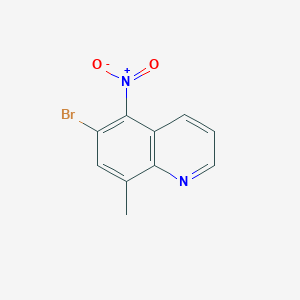
![4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B3282909.png)
![(3Ar,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B3282916.png)
